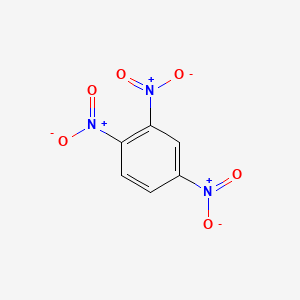

1,2,4-Trinitrobenzene

Beschreibung

Historical Development of Aromatic Nitration Chemistry and the Trinitrobenzene Isomers

The synthesis and study of nitroaromatic compounds have been pivotal since the 19th century, driven by both industrial application and academic curiosity.

The field of aromatic nitro compounds began in 1834 when Eilhard Mitscherlich first synthesized nitrobenzene (B124822) by treating benzene (B151609) with fuming nitric acid. numberanalytics.comrushim.ru This discovery marked the dawn of nitroaromatic chemistry. Significant progress followed with the introduction of "mixed acid," a combination of nitric and sulfuric acids, which enabled more efficient nitration of aromatic compounds. numberanalytics.comchemcess.com This method was systematically applied by researchers like Hofmann and Muspratt in 1845 for the nitration of benzene to produce mono- and dinitrobenzenes. chemcess.com These early endeavors were crucial, as nitroaromatics quickly became vital intermediates for producing aniline (B41778) dyes, leading to the birth of the synthetic colorant industry. numberanalytics.comchemcess.com The nitration process itself, defined as the introduction of a nitro group (-NO2) onto an organic molecule, was established as a fundamental electrophilic aromatic substitution reaction. numberanalytics.comnih.gov

Following the synthesis of mono- and dinitrated aromatics, scientific interest turned towards producing compounds with multiple nitro groups, such as the trinitrobenzene isomers. wikipedia.org The three constitutional isomers are 1,2,3-trinitrobenzene, 1,2,4-trinitrobenzene, and 1,3,5-trinitrobenzene (B165232). Much of the early focus was on 1,3,5-trinitrobenzene (TNB) and the related compound 2,4,6-trinitrotoluene (B92697) (TNT), which were recognized for their explosive properties. nih.govwikipedia.org 1,3,5-Trinitrobenzene, for instance, is more explosive than TNT and can be produced via the decarboxylation of 2,4,6-trinitrobenzoic acid. wikipedia.orgorgsyn.org

The asymmetric this compound isomer, while also an energetic material, garnered academic interest for comparative and mechanistic studies. ontosight.ai It often appears as a by-product in the industrial synthesis of TNT, alongside other dinitrotoluene and dinitrobenzene isomers. nih.gov The study of these isomeric mixtures became important for characterizing TNT samples from various origins. nih.gov The distinct substitution pattern of this compound provided a valuable substrate for exploring how isomerism affects the chemical and physical properties of highly nitrated aromatic systems.

Significance of this compound in Contemporary Chemical Research

In modern science, this compound serves as a key molecule for probing fundamental chemical principles and informing the design of new materials.

This compound has proven to be an important compound for investigating the mechanisms of organic reactions. Due to the strong electron-withdrawing nature of its three nitro groups, the aromatic ring is highly electron-deficient. This characteristic makes it an excellent substrate for studying nucleophilic aromatic substitution (SNAr) reactions. sioc-journal.cn

Kinetic studies on the reactions of this compound with nucleophiles, such as the reaction with aniline in ethanol, have been instrumental in elucidating the mechanisms of displacement reactions on activated aromatic systems. rsc.org The unique arrangement of the nitro groups in the 1,2,4-isomer, compared to the more symmetrical 1,3,5-isomer, allows researchers to probe the regioselectivity and reactivity of such substitutions. These mechanistic insights are fundamental to theoretical organic chemistry and help in predicting the outcomes of complex chemical transformations.

The field of high-energy-density materials (HEDMs) relies heavily on a deep understanding of the relationship between molecular structure and energetic performance. nih.gov this compound, as an energetic material and an isomer of the widely studied 1,3,5-trinitrobenzene, is a valuable compound for foundational research in this area. ontosight.airesearchgate.net

Theoretical and computational studies using methods like Density Functional Theory (DFT) often include this compound and its isomers to compare properties such as thermodynamic stability, density, and aromaticity. researchgate.netearthlinepublishers.com For example, non-empirical force fields have been developed for trinitrobenzene to model and predict crystal structures and lattice energies, which are critical parameters for solid-state explosives. aip.org By studying how the isomeric structure of this compound influences its properties relative to other isomers, scientists can derive fundamental principles that guide the rational design of new, advanced energetic materials with tailored performance and sensitivity. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃N₃O₆ |

| Molecular Weight | 213.10 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 61 °C |

| CAS Number | 610-31-1 |

Source: PubChem CID 123076 nih.gov

Table 2: Comparison of Trinitrobenzene Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 1,2,3-Trinitrobenzene | C₆H₃N₃O₆ | 213.10 | 127.5 |

| This compound | C₆H₃N₃O₆ | 213.10 | 61 |

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 213.10 | 122-123 |

Sources: PubChem, Royal Society of Chemistry

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJRABFYHOHGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209854 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-31-1 | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4 Trinitrobenzene and Analogues

Direct Nitration Strategies for Poly-nitroaromatic Compounds

Direct nitration stands as the most traditional and widely practiced method for the synthesis of nitroaromatic compounds. rushim.ru This approach typically involves the reaction of an aromatic compound with a potent nitrating agent. The most common system, utilized for over 150 years, is a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid". rushim.rumdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is essential for the substitution reaction to proceed. byjus.comlibretexts.orgchemistrysteps.com

Mechanistic Studies of Electrophilic Aromatic Nitration Towards 1,2,4-Trinitrobenzene Formation

The introduction of multiple nitro groups onto an aromatic ring via electrophilic aromatic substitution (SEAr) is a complex process governed by a well-studied, multi-step mechanism. mdpi.comdiva-portal.org The formation of this compound through direct nitration of a dinitrobenzene precursor is particularly challenging because the existing nitro groups strongly deactivate the aromatic ring towards further electrophilic attack. chemistrysteps.comrutgers.edu

Modern understanding of the electrophilic aromatic nitration mechanism, significantly advanced by the work of George Olah and his contemporaries, involves a sequence of three key intermediates. mdpi.comnih.govresearchgate.netacs.org

Nitronium Ion (NO₂⁺): The primary electrophile in most aromatic nitrations is the nitronium ion. chemistrysteps.com It is generated in situ from the reaction of nitric acid with a stronger acid, typically sulfuric acid. libretexts.org

π-Complex: The reaction commences with a rapid, reversible interaction between the electron-rich π-system of the aromatic ring and the electrophilic nitronium ion. diva-portal.org This forms a non-covalently bonded intermediate known as an unoriented π-complex or an electron donor-acceptor (EDA) complex. nih.govresearchgate.netacs.org This initial complex is characterized by electrostatic and charge-transfer interactions. nih.govacs.org

Radical Cation-Molecule Pair (SET Complex): Following the initial π-complex, a single-electron transfer (SET) can occur from the aromatic substrate to the nitronium ion. mdpi.comresearchgate.net This step leads to the formation of an intimate radical cation-molecule pair, also described as a SET complex (e.g., [ArH]•⁺/NO₂•). nih.govacs.orgacs.org The involvement of this radical pair has been a subject of extensive research and helps explain some of the kinetic and selectivity paradoxes observed in aromatic nitration. mdpi.comrsc.org

σ-Complex (Arenium Ion): The radical pair subsequently collapses to form a covalently bonded intermediate known as the σ-complex, or arenium ion (also called a Wheland intermediate). diva-portal.orgnih.govresearchgate.net In this species, the carbon atom bonded to the nitro group becomes sp³-hybridized, which temporarily disrupts the aromaticity of the ring. rutgers.edu The formation of this high-energy intermediate is generally considered the rate-determining step of the reaction. diva-portal.org Aromaticity is restored in the final step through the rapid loss of a proton, facilitated by a weak base in the medium. byjus.com

This three-intermediate model provides a unified concept that reconciles computational results with a wide range of experimental data, including observations on substrate and positional selectivity. nih.govresearchgate.net

The regiochemical outcome of nitration is profoundly influenced by the substituents already present on the aromatic ring and the specific reaction conditions employed. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack and directs incoming electrophiles primarily to the meta position. rutgers.eduvedantu.comvaia.com

Therefore, synthesizing this compound via direct nitration necessitates starting with an appropriately substituted precursor, as the direct nitration of nitrobenzene (B124822) predominantly yields m-dinitrobenzene. vedantu.comnih.gov To achieve the 1,2,4-substitution pattern, one would need to nitrate (B79036) a precursor like o-nitrotoluene or p-nitrotoluene, where the directing effects of the existing groups could lead to the desired isomer, followed by further transformations.

Reaction conditions such as temperature, reaction time, and the concentration of the nitrating acids can be fine-tuned to control isomer distribution. For instance, in the nitration of nitrobenzene, higher temperatures can slightly increase the formation of the p-dinitrobenzene isomer, although the m-isomer remains the major product. nih.gov Similarly, studies on the nitration of 2-nitrotoluene (B74249) have shown that while a trifluoroacetic anhydride (B1165640)/nitric acid mixture is effective, the addition of a zeolite catalyst can improve the regioselectivity for the 2,4-dinitrotoluene (B133949) isomer. cardiff.ac.uk Lowering the reaction temperature in this system further enhances the influence of the zeolite on selectivity. cardiff.ac.uk

| Aromatic Substrate | Reaction Conditions | Major Isomeric Products | Key Findings/Observations |

|---|---|---|---|

| Nitrobenzene | Conc. HNO₃/H₂SO₄, >100°C | 1,3-Dinitrobenzene (major), with minor amounts of 1,2- and 1,4-isomers | The nitro group is strongly deactivating and meta-directing. Harsher conditions are needed for the second nitration compared to benzene (B151609). rutgers.eduvedantu.com |

| Toluene | HNO₃/H₂SO₄ | ~58.5% ortho, ~37% para, ~4.5% meta | The methyl group is activating and ortho, para-directing. msu.edu |

| tert-Butylbenzene | HNO₃/H₂SO₄ | 16% ortho, 8% meta, 75% para | The bulky tert-butyl group sterically hinders attack at the ortho position, favoring the para isomer. msu.edu |

| 2-Nitrotoluene | TFAA/HNO₃ with Zeolite Hβ | 2,4-Dinitrotoluene and 2,6-Dinitrotoluene | The presence of the zeolite catalyst improves the regioselectivity for the 2,4-isomer over the 2,6-isomer. cardiff.ac.uk |

Advancements in Nitrating Agent Systems and Reaction Conditions

While mixed acid remains an industrial workhorse, significant research has focused on developing more selective, efficient, and environmentally benign nitration methods. rsc.org These advanced systems often provide superior control over regioselectivity and can operate under milder conditions.

Solid Acid Catalysts: Materials like zeolites can enhance para-selectivity by imposing steric restrictions on the substrate as it enters the catalyst's pores, where the nitration reaction occurs. mdpi.comcardiff.ac.uk

Kyodai Method (NO₂/O₃): This method, using nitrogen dioxide and ozone, allows for efficient nitration at low temperatures. The reactivity can be further enhanced by the addition of acid catalysts to achieve polynitration. mdpi.com

Ipso-Nitration: This strategy offers excellent regiocontrol by replacing a pre-existing functional group, such as a boronic acid, halogen, or carboxylic acid, with a nitro group. mdpi.comorgchemres.org For example, the palladium-catalyzed ipso-nitration of chlorobenzene (B131634) using sodium nitrite (B80452) has been reported. mdpi.com

N-Nitro Reagents: Recently developed N-nitropyrazole reagents have proven to be powerful and versatile, capable of performing controlled mononitration or dinitration on a wide range of substrates, including complex molecules. nih.gov

Continuous-Flow Microreactors: The use of microreactor technology for nitration significantly improves safety by managing the highly exothermic nature of the reaction. It also enhances mass transfer, leading to higher yields and selectivity, and allows for the suppression of hazardous byproducts. nih.govrsc.org

| Methodology | Nitrating Agent/System | Key Advantages |

|---|---|---|

| Solid Acid Catalysis | HNO₃ with Zeolites (e.g., Hβ) | Improved regioselectivity (e.g., para-selectivity) due to shape-selective catalysis. mdpi.comcardiff.ac.uk |

| Kyodai Method | NO₂ / O₃ | High efficiency at low temperatures, avoids strong acids. mdpi.com |

| Ipso-Nitration | Aryl boronic acids with reagents like Bi(NO₃)₃ or NaNO₂ with a Pd catalyst | Excellent regiocontrol, avoids isomer separation issues. mdpi.comorgchemres.org |

| N-Nitro Reagents | N-Nitropyrazoles with In(OTf)₃ catalyst | Powerful and versatile for controlled mono- or dinitration under specific conditions. nih.gov |

| Flow Chemistry | Mixed acid in a continuous-flow microreactor | Enhanced safety, improved selectivity and yield, reduced byproducts. nih.govrsc.org |

Indirect Synthetic Routes and Precursor Transformations to this compound Scaffolds

Indirect synthetic methods provide a powerful alternative to direct nitration, especially for producing highly substituted or asymmetrically substituted polynitroarenes like this compound. These routes circumvent the challenges of low reactivity and poor regioselectivity associated with the direct nitration of deactivated rings. researchgate.net The general strategy involves synthesizing a precursor that already contains the desired substitution framework, which is then transformed into the final product. A common approach is the decarboxylation of a corresponding trinitrobenzoic acid. orgsyn.org

Halogen-Nitro Exchange Methodologies

The nucleophilic aromatic substitution (SNAr) of halogen atoms on a highly electron-deficient aromatic ring is a cornerstone of indirect synthesis for polynitro compounds. In this methodology, a halogenated precursor, activated by the presence of multiple nitro groups, undergoes substitution by a nucleophile.

While direct examples for the synthesis of this compound via this method are not prevalent in the provided literature, the principle is well-established for analogous compounds. For instance, the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a high-performance explosive, often starts from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). rsc.org In a similar vein, new energetic materials have been synthesized via the reaction of TCTNB with nucleophiles like 1,2,4-triazole, followed by the substitution of the remaining chloro groups with amino or azido (B1232118) groups. rsc.org

This strategy relies on the powerful electron-withdrawing nature of the nitro groups, which activates the aromatic ring for attack by nucleophiles (like the nitrite ion, NO₂⁻), facilitating the displacement of a halide ion. This allows for the precise placement of nitro groups, avoiding the formation of undesired isomers that often plague direct nitration methods.

Derivatization from Other Poly-substituted Benzene Analogues

The synthesis of this compound can be accomplished through the strategic chemical modification of other polysubstituted benzene molecules. These methods rely on the principles of electrophilic aromatic substitution and functional group interconversions, where the existing substituents on the benzene ring direct the position of newly introduced groups.

A notable pathway involves the oxidation of dinitrotoluidines. For instance, the oxidation of a dinitrotoluidine precursor can yield a trinitrobenzene derivative. rsc.org The specific isomer obtained is dependent on the starting material and the oxidizing agent used.

Another versatile strategy is the vicarious nucleophilic substitution (VNS) of hydrogen. organic-chemistry.org This method allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring, such as a dinitrobenzene, with a nucleophile. organic-chemistry.org For example, the reaction of a dinitrobenzene with a carbanion bearing a leaving group can lead to the introduction of a substituent, which can then be converted to a nitro group. The VNS reaction offers a powerful tool for the synthesis of highly substituted nitroaromatic compounds. organic-chemistry.orgosti.govosti.govgoogle.com The synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a related polynitro aromatic compound, has been achieved using VNS chemistry starting from various nitroarenes like 4-nitroaniline (B120555) or picric acid. osti.gov

Furthermore, the nitration of appropriately substituted dichlorobenzenes can serve as a route to trinitrobenzene analogues. For example, the reaction of sym-trichlorotrinitrobenzene with amines leads to the formation of 1-(alkylamino)-3,5-dichloro-2,4,6-trinitrobenzenes through nucleophilic aromatic substitution. acs.org The synthesis of various fully-substituted polynitrobenzene derivatives has been achieved through the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with nucleophiles like 1,2,4-triazole, followed by further substitutions. rsc.org

The planning of polysubstituted benzene synthesis requires a retrosynthetic approach. libretexts.orglibretexts.org One must consider the directing effects of the substituents at each step to ensure the correct placement of the incoming groups. libretexts.orglibretexts.org For instance, in synthesizing a molecule with multiple substituents, the order of reactions is critical. libretexts.orglibretexts.org

Green Chemistry Principles in this compound Synthesis Research

Traditional methods for synthesizing this compound and other nitroaromatics often employ harsh reagents like concentrated nitric and sulfuric acids, which generate significant amounts of corrosive and environmentally damaging waste. nih.gov This has spurred research into more sustainable and "green" synthetic routes that minimize pollution and hazards. rasayanjournal.co.inresearchgate.netoiccpress.com The development of efficient and environmentally friendly processes for mononitration is a key area of focus. rsc.orgrsc.orgresearchgate.net

Exploration of Environmentally Benign Nitration Reagents

A central tenet of green chemistry in this field is the replacement of conventional nitrating agents with more eco-friendly alternatives. researchgate.net Solid acid catalysts are a promising option as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture, thereby reducing waste. ncl.res.ingoogle.commrs-k.or.kr

Solid Acid Catalysts : A variety of solid acid catalysts have been investigated for aromatic nitration. These include:

Zeolites : These microporous aluminosilicates, such as H-beta, can catalyze nitration reactions with high selectivity. ncl.res.in

Supported Catalysts : Materials like silica-supported sulfuric acid (H₂SO₄/SiO₂) and nanosulfated silica (B1680970) have shown potential in converting benzene to nitrobenzene. mrs-k.or.kr Molybdenum oxide supported on silica (MoO₃/SiO₂) has also been used for the vapor-phase nitration of benzene. researchgate.net

Other Solid Acids : Aluminum tris(dihydrogen phosphate) (Al(H₂PO₄)₃) has been demonstrated as an efficient catalyst for the nitration of various aromatic compounds with 70% nitric acid, avoiding the need for sulfuric acid. researchgate.net

Alternative Nitrating Systems : Research has also focused on novel nitrating agents and systems that operate under milder conditions.

Inorganic Nitrates on Solid Supports : The use of inorganic nitrates like bismuth nitrate or cerium ammonium (B1175870) nitrate adsorbed on silica gel provides a simple and clean method for nitrating aromatic compounds. researchgate.net

Urea Nitrate : This reagent, in conjunction with concentrated sulfuric acid, allows for the room-temperature nitration of various aromatic compounds with high yields of mono-nitro products and a simple aqueous workup. rasayanjournal.co.in

N-Nitroheterocycles : Bench-stable N-nitroheterocyclic reagents have been developed for the ipso-nitration of arylboronic acids under mild, metal-free, or photocatalytic conditions, offering excellent functional group tolerance and recyclability of the reagent core. acs.org

Mechanochemistry : The use of ball milling for electrophilic nitration with saccharin-derived reagents represents an energy-efficient and solvent-minimized approach. rsc.org

Table 1: Comparison of Various Green Nitrating Systems

| Nitrating System | Catalyst/Support | Substrate Example | Key Advantages | Reference |

|---|---|---|---|---|

| Nitric Acid | MoO₃/SiO₂ | Benzene | Vapor phase reaction, high conversion and selectivity. researchgate.net | researchgate.net |

| Nitric Acid | Al(H₂PO₄)₃ | Aromatic Compounds | Avoids sulfuric acid, recyclable catalyst. researchgate.net | researchgate.net |

| Inorganic Nitrates | Silica Gel | Aromatic Compounds | Simple, clean, solid-supported reagent. researchgate.net | researchgate.net |

| Urea Nitrate | Sulfuric Acid | Aromatic Compounds | Room temperature reaction, simple aqueous workup. rasayanjournal.co.in | rasayanjournal.co.in |

| N-Nitrosuccinimide | Photocatalyst | Arylboronic Acids | Mild, metal-free, recyclable reagent core. acs.org | acs.org |

Sustainable Solvent Systems and Reaction Conditions

The move towards greener synthesis also involves replacing hazardous organic solvents with more sustainable alternatives and employing energy-efficient reaction conditions.

Ionic Liquids (ILs) : These salts, which are liquid at or near room temperature, are considered "green" solvents due to their low volatility and high thermal stability. organic-chemistry.orgoup.com They can act as both the solvent and catalyst in nitration reactions. oup.comacs.org For example, Brønsted acidic ionic liquids have been shown to effectively catalyze the nitration of aromatic compounds with aqueous nitric acid under solvent-free conditions, with water being the only byproduct. oup.com Systems like ethylammonium (B1618946) nitrate (EAN) in combination with triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA) have been developed as powerful nitrating systems in an ionic liquid medium. organic-chemistry.orgorganic-chemistry.org

Continuous-Flow Microreactors : These systems offer enhanced safety, efficiency, and scalability for nitration reactions. rsc.orgrsc.orgresearchgate.net They allow for precise control over reaction parameters, leading to high yields and selectivity for mononitration while minimizing risks associated with traditional batch processes. rsc.orgrsc.orgresearchgate.net A key advantage is the ability to incorporate waste acid recycling, which improves economic viability and reduces environmental pollution. rsc.orgrsc.orgresearchgate.net

Electrochemical Methods : Electrochemically promoted nucleophilic aromatic substitution in room temperature ionic liquids presents an environmentally benign pathway for functionalizing nitroaromatic compounds, offering high yields and atom economy. rsc.org

Photocatalysis : The use of photocatalysts like titanium dioxide (TiO₂) offers a green route for various organic syntheses involving nitroaromatic compounds. researchgate.net

Mechanistic Investigations of 1,2,4 Trinitrobenzene Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Dynamics in 1,2,4-Trinitrobenzene Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl compounds, particularly those bearing strong electron-withdrawing groups. wikipedia.org The SNAr mechanism allows for the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when their electron density is significantly reduced by substituents like nitro groups. wikipedia.orglibretexts.org The reaction generally proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex intermediate. nih.gov However, some SNAr reactions may also proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single step, particularly when less stable intermediates are involved. nih.gov

In the context of this compound, the presence of three powerful electron-withdrawing nitro groups strongly activates the benzene (B151609) ring towards nucleophilic attack. This activation is crucial for overcoming the initial energy barrier associated with the loss of aromaticity during the formation of the intermediate complex. wikipedia.org The stability of this intermediate, a key factor in the reaction's feasibility, is significantly enhanced by the ability of the ortho and para nitro groups to delocalize the negative charge through resonance. wikipedia.orglibretexts.org

The rate and mechanism of SNAr reactions are profoundly influenced by both the activating groups on the aromatic ring and the nature of the leaving group.

Activating Groups: The three nitro groups in this compound serve as potent activating groups. Their strong electron-withdrawing nature (-I and -R effects) polarizes the carbon-leaving group bond, making the ipso-carbon more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.org The position of these groups relative to the leaving group is paramount. For a substitution to occur, at least one nitro group must be positioned ortho or para to the site of attack to effectively stabilize the negative charge of the intermediate Meisenheimer complex via resonance. wikipedia.orglibretexts.org In a hypothetical 1-halo-2,4,6-trinitrobenzene, all three nitro groups contribute to this stabilization, making the reaction exceptionally rapid. For this compound itself to undergo SNAr, one of the nitro groups would have to act as the leaving group, or another substituent would need to be present at positions 1, 2, or 4.

Leaving Groups: The ability of the leaving group to depart from the Meisenheimer complex is the second critical factor. A good leaving group must be able to stabilize the negative charge it carries upon departure. Contrary to SN1 and SN2 reactions, where halides follow the reactivity order I > Br > Cl > F, the order in SNAr reactions is often reversed: F > Cl > Br > I. nih.govmasterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to the first step of the reaction (nucleophilic attack) being rate-determining. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial attack. nih.govmasterorganicchemistry.com While fluoride is a poor leaving group in terms of its anion stability, its effect on the rate-determining nucleophilic addition step often predominates. masterorganicchemistry.com Besides halides, other groups like the nitro group (as NO₂⁻) can also function as leaving groups in SNAr reactions. nih.gov

Computational chemistry provides deep insights into the mechanisms of SNAr reactions by mapping the potential energy surface and characterizing transition states and intermediates. researchgate.net For SNAr reactions, the commonly accepted mechanism is governed by the nature of the Meisenheimer complex. researchgate.net Depending on the specific reactants and conditions, this complex can be a stable intermediate, corresponding to a stepwise mechanism, or a transition state, indicating a concerted mechanism. nih.govresearchgate.net

Stepwise vs. Concerted Mechanisms:

Stepwise Mechanism: This pathway involves the formation of a distinct Meisenheimer complex as a true intermediate. The reaction coordinate diagram shows two transition states and one intermediate. The first, often rate-limiting, step is the nucleophilic attack to form the complex, leading to a loss of aromaticity. wikipedia.org The second step is the rapid departure of the leaving group, which restores the aromaticity of the ring. wikipedia.org

Concerted Mechanism: In this scenario, the Meisenheimer complex is not a stable intermediate but rather the transition state of the reaction. researchgate.net Bond formation between the nucleophile and the ipso-carbon occurs simultaneously with the breaking of the bond to the leaving group. Recent studies combining kinetic isotope effects and computational analysis suggest that many reactions previously assumed to be stepwise are in fact concerted. nih.gov Concerted mechanisms are more likely when the aromatic ring is less activated or when a good leaving group is present, as these factors destabilize the potential intermediate. nih.gov

Ab initio molecular orbital theory and density functional theory (DFT) are powerful tools for elucidating these pathways. acs.org Calculations can determine the geometries and energies of reactants, transition states, and intermediates. For example, studies on the reaction of 1-chloro-2,4-dinitrobenzene with thiomethoxide have shown that while ion-molecule complexes can be located in the gas phase, the reaction in aqueous solution proceeds through a high-energy barrier where C-S bond formation is the rate-determining step. acs.org Such computational analyses provide activation energies and free energy barriers that can be compared with experimental kinetic data to validate the proposed mechanism. researchgate.netacs.org

Reduction and Oxidation Pathways of this compound

The reactivity of this compound is also defined by its redox chemistry, particularly the reduction of its nitro groups and its degradation under oxidative conditions.

The selective reduction of one or more nitro groups in a polynitroaromatic compound is a synthetically valuable transformation. Various reagents and conditions can be employed to achieve this selectivity, yielding products such as nitroanilines, diaminonitrobenzenes, or triaminobenzenes. researchgate.net

A common method for this transformation is catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a metal catalyst. researchgate.net Hydrazine hydrate is a frequently used hydrogen donor, often in combination with catalysts like palladium on carbon (Pd/C), iron chloride, or zinc/magnesium powder. researchgate.netniscpr.res.inorganic-chemistry.org By carefully controlling reaction conditions such as temperature, reaction time, and the amount of reducing agent, successive reduction of the nitro groups can be achieved. researchgate.net For instance, a method developed for 1,3,5-trinitrobenzene (B165232) allows for the one-pot synthesis of 3,5-dinitroaniline, 1,3-diamino-5-nitrobenzene, or 1,3,5-triaminobenzene by varying the experimental parameters. researchgate.net

The selectivity of the reduction in unsymmetrical molecules like this compound is governed by electronic and steric factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In the presence of other substituents like hydroxyl or amino groups, a nitro group positioned ortho to them is often reduced preferentially. stackexchange.com

| Starting Material | Potential Mono-reduction Product(s) | Potential Di-reduction Product(s) | Potential Full Reduction Product |

|---|---|---|---|

| This compound | 3,4-Dinitroaniline; 2,5-Dinitroaniline | 4-Nitro-1,2-phenylenediamine; 2-Nitro-1,4-phenylenediamine | 1,2,4-Triaminobenzene |

Other reagents used for selective nitro reduction include aqueous ammonium (B1175870) sulfide (Zinin reduction), sodium polysulfides, and tetrahydroxydiboron. organic-chemistry.orgstackexchange.com These methods offer chemoselectivity, allowing the reduction of nitro groups while leaving other functional groups like halogens, ketones, or esters intact. organic-chemistry.org

The oxidative degradation of nitroaromatic compounds is a key process in environmental remediation. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) or sulfate radicals (SO₄⁻•), are often employed for this purpose. nih.govresearchgate.netepa.gov

The degradation of this compound is expected to proceed through a multi-step pathway involving several types of intermediate species:

Hydroxylation and Denitration: The initial step often involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of polyhydroxylated intermediates. nih.gov This can be accompanied by denitration, where a nitro group is replaced by a hydroxyl group, releasing nitrite (B80452) ions. nih.govepa.gov For this compound, this would likely produce various nitrophenols and dinitrophenols.

Ring Opening: Following hydroxylation, the aromatic ring becomes destabilized and susceptible to oxidative cleavage. nih.gov This ring-opening step results in the formation of various aliphatic carboxylic acids and aldehydes. nih.gov

Mineralization: In the final stages of degradation, these smaller organic intermediates are further oxidized, ultimately leading to the formation of carbon dioxide (CO₂), water (H₂O), and inorganic nitrate (B79036) ions. nih.gov

Studies on similar compounds like 2,4-dinitrophenol have shown that the efficiency and specific pathway of degradation can depend on the method used, such as the type of anode in electrochemical oxidation. nih.gov The degradation of nitrobenzene (B124822) with sulfate radicals can also involve nitration processes, where released NO₂ can nitrate other phenolic intermediates, leading to the formation of more highly nitrated compounds before complete degradation. epa.gov

| Stage of Degradation | Class of Intermediates | Examples |

|---|---|---|

| Initial Attack | Hydroxylated Nitroaromatics / Nitrophenols | Dinitrophenols, Nitrodihydroxybenzenes |

| Ring Cleavage | Aliphatic Carboxylic Acids | Maleic acid, Oxalic acid, Formic acid |

| Final Products | Mineralization Products | CO₂, H₂O, NO₃⁻ |

Charge-Transfer Complex Formation and Characterization Methodologies

Due to the strong electron-withdrawing nature of its three nitro groups, this compound is a potent electron acceptor. This property allows it to form charge-transfer (CT) complexes with a wide variety of electron-rich donor molecules. acs.orgcdnsciencepub.comnih.gov These complexes are formed through a weak electronic interaction where a fraction of an electronic charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. ejournal.by

The formation of these complexes often results in the appearance of a new, distinct color. acs.org The interaction involves the stacking of donor and acceptor molecules, typically in an alternating fashion in the solid state. nih.gov 1,3,5-Trinitrobenzene is a classic acceptor used in the formation of such complexes, and this compound behaves similarly. acs.orgnih.gov Donor molecules can include polycyclic aromatic hydrocarbons, anilines, phenols, and other electron-rich systems. acs.orgcdnsciencepub.com

A variety of analytical and spectroscopic techniques are used to study and characterize these charge-transfer complexes:

UV-Visible Spectroscopy: This is one of the primary methods for identifying CT complexes. The formation of the complex gives rise to a new absorption band in the visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of a CT complex can be studied by monitoring the chemical shift changes of the protons on both the donor and acceptor molecules. cdnsciencepub.com The charge transfer alters the electronic environment around the nuclei, causing shifts in their resonance frequencies. These shifts can be used to determine the equilibrium constants for complex formation. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect changes in the vibrational modes of the donor and acceptor molecules upon complexation, providing information about the nature of the interaction. ejournal.by

X-ray Crystallography: For solid-state complexes, single-crystal X-ray diffraction provides definitive structural information, including the stacking arrangement of the donor and acceptor molecules, intermolecular distances, and specific interactions like hydrogen bonds that may help stabilize the crystal lattice. nih.gov

Computational Methods (DFT): Density functional theory calculations are used to model the geometry, electronic structure, and vibrational spectra of the charge-transfer complexes, complementing experimental findings. ejournal.by These studies can also predict properties like the HOMO-LUMO energy gap, which is related to the electronic transition of the CT band. ejournal.by

| Methodology | Information Obtained |

|---|---|

| UV-Visible Spectroscopy | Identification of CT band, determination of stoichiometry |

| ¹H NMR Spectroscopy | Confirmation of complexation via chemical shifts, calculation of equilibrium constants cdnsciencepub.com |

| FTIR/Raman Spectroscopy | Changes in vibrational frequencies upon complexation ejournal.by |

| X-ray Crystallography | Solid-state structure, molecular packing, and intermolecular interactions nih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra ejournal.by |

Theoretical Underpinnings of Electron Donor-Acceptor Interactions

The chemical reactivity of this compound is significantly influenced by its electron-deficient nature, making it a potent electron acceptor in electron donor-acceptor (EDA) interactions. The theoretical basis for these interactions is rooted in the formation of a weak, non-covalent aggregate known as an EDA complex or charge-transfer (CT) complex. beilstein-journals.org This complex arises from dipole-dipole interactions between an electron-rich donor molecule and the electron-poor this compound acceptor. beilstein-journals.org

The degree of electron transfer within these complexes is fundamentally governed by the difference between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the presence of three electron-withdrawing nitro (-NO₂) groups substantially lowers the energy of its LUMO, enhancing its ability to accept electron density from a suitable donor molecule. The formation of the EDA complex is a reversible equilibrium process in the ground state. beilstein-journals.org Upon irradiation with light of a specific wavelength, often corresponding to a new absorption band in the visible spectrum, the complex can be promoted to an excited state. beilstein-journals.org This excitation facilitates a more significant electron transfer, leading to the formation of a radical ion pair, which can then initiate subsequent chemical reactions. beilstein-journals.org

Spectroscopic Signatures of Charge-Transfer Adducts

The formation of charge-transfer adducts between this compound and electron donor molecules gives rise to distinct and measurable spectroscopic signatures. These signatures provide experimental evidence for the existence of the EDA complex and are crucial for its characterization. One of the most prominent features is the appearance of a new, broad absorption band in the UV-Visible spectrum. beilstein-journals.orgphyschemres.org This "charge-transfer band" is typically located at a longer wavelength (in the visible region) than the absorption bands of the individual donor and acceptor components. beilstein-journals.org

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, also reveals key signatures of complex formation. The interaction between the donor and acceptor molecules leads to shifts in the characteristic vibrational frequencies of specific functional groups. For instance, the stretching frequencies of the nitro groups in this compound and the functional groups of the donor molecule may be red-shifted (shifted to lower wavenumbers) upon complexation. physchemres.org Additionally, changes in the intensity of existing peaks and the appearance of new bands, sometimes attributed to intermolecular hydrogen bonding, can be observed. ijcps.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, as the formation of a CT complex alters the chemical environment of the protons on both the donor and acceptor molecules, resulting in distinct shifts in their NMR spectra. physchemres.org

Theoretical Studies of Thermochemical Stability and Decomposition Mechanisms

Theoretical and computational chemistry provides powerful tools for investigating the thermochemical stability and complex decomposition pathways of energetic materials like this compound. These methods offer insights at the atomic level that are often difficult to obtain through experimental means alone. By employing quantum chemical calculations and molecular dynamics simulations, researchers can predict the fundamental parameters that govern thermal sensitivity and map out the intricate sequence of reactions that occur during thermal degradation.

Quantum Chemical Predictions of Bond Dissociation Energies and Decomposition Onset

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the thermochemical stability of nitroaromatic compounds. scispace.com A key parameter in assessing thermal sensitivity is the bond dissociation energy (BDE), which represents the energy required to cleave a specific chemical bond homolytically. scispace.comshd-pub.org.rs For nitroaromatic compounds like this compound, the initial and rate-determining step in thermal decomposition is often the scission of the weakest bond in the molecule. acs.org

Table 1: Calculated C-NO₂ Bond Dissociation Energies (BDE) for Representative Nitroaromatic Compounds using DFT Methods. Note: BDE values can vary based on the specific computational method and basis set used. The values presented are illustrative of typical ranges found in the literature.

Molecular Dynamics Simulations of Thermal Degradation Pathways

While quantum chemical calculations predict the energetics of initial bond breaking, molecular dynamics (MD) simulations provide a dynamic picture of the entire thermal degradation process. tandfonline.comresearchgate.net Using reactive force fields like ReaxFF, MD simulations can model the complex, time-evolved chemical reactions occurring in a system of many molecules at high temperatures and pressures. acs.orgbohrium.com

These simulations reveal detailed, step-by-step degradation pathways. For nitroaromatic compounds, MD studies typically show that the initial decomposition event is the cleavage of a C-NO₂ or N-NO₂ bond. tandfonline.com This initial step is followed by a cascade of secondary reactions, including intramolecular hydrogen transfer from the aromatic ring to a nitro group, which can lead to the formation of water (H₂O). researchgate.net The simulations track the evolution of various chemical species over time, identifying key intermediates and reaction products. researchgate.net Common decomposition products observed in simulations of related compounds include stable small molecules such as N₂, H₂O, CO₂, and CO, which are formed as the aromatic ring structure breaks apart and its constituent atoms recombine. researchgate.net By analyzing the trajectories of thousands of atoms, MD simulations offer invaluable insights into the reaction mechanisms, kinetics, and the formation of final products during the rapid thermal decomposition of energetic materials. researchgate.net

Table 2: Summary of Typical Findings from Molecular Dynamics (MD) Simulations of Nitroaromatic Compound Decomposition.

Advanced Spectroscopic and Analytical Methodologies for 1,2,4 Trinitrobenzene Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 1,2,4-trinitrobenzene, advanced NMR methods are required to resolve its complex spectral features and understand its structure in both solution and solid states.

While one-dimensional (1D) ¹H NMR provides initial information, the three aromatic protons of this compound exhibit close chemical shifts and complex spin-spin coupling patterns, making definitive assignment challenging. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome these limitations.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would reveal cross-peaks connecting adjacent protons on the aromatic ring, confirming their connectivity. For instance, the proton at the C5 position would show a correlation to the proton at the C6 position, and the C6 proton would correlate with the C3 proton.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbon atoms. It is crucial for assigning the quaternary (non-protonated) carbons, particularly the three carbons bonded to the nitro groups. Protons on the ring would show correlations to specific nitrated carbons, allowing for the unambiguous assignment of the C1, C2, and C4 positions.

These multi-dimensional approaches provide a complete and reliable assignment of all ¹H and ¹³C signals, which is fundamental for the unequivocal structural confirmation of this compound.

Table 1: Expected ¹H-¹³C HMBC Correlations for this compound

| Proton Position | Expected Correlations to Carbon Positions |

| H-3 | C1, C2, C4, C5 |

| H-5 | C1, C3, C4, C6 |

| H-6 | C1, C2, C4, C5 |

Solid-State NMR Applications for Crystalline Phase Analysis

In the solid state, molecular motion is restricted, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. emory.edu Solid-state NMR (ssNMR) techniques, particularly those employing magic-angle spinning (MAS), are used to overcome this line broadening and obtain high-resolution spectra from crystalline powders. emory.edu

For this compound, ssNMR is invaluable for:

Polymorph Identification: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra due to variations in the local chemical environment and intermolecular packing. ¹³C and ¹⁵N ssNMR can be used to identify and characterize different polymorphs of this compound.

Structural Refinement: ssNMR data can complement information from X-ray diffraction to refine crystal structures, providing precise information on bond lengths and angles.

Analysis of Molecular Dynamics: Variable-temperature ssNMR experiments can probe molecular motions within the crystal lattice, such as the libration of the nitro groups.

The primary isotope of nitrogen, ¹⁴N, is NMR-inactive for high-resolution studies due to its quadrupolar nature, which results in very broad signals. huji.ac.il The NMR-active isotope, ¹⁵N, has a very low natural abundance (0.37%), making its detection extremely insensitive. huji.ac.ilresearchgate.net

To overcome this, isotopic labeling—synthesizing this compound using ¹⁵N-enriched starting materials—is a powerful strategy. ¹⁵N NMR spectroscopy on a labeled sample provides significant advantages: wikipedia.org

Enhanced Sensitivity: Isotopic enrichment dramatically increases the signal-to-noise ratio, reducing experiment times from days to hours or minutes. researchgate.net

Direct Probing of Nitro Groups: The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitro groups. The three distinct nitro groups in this compound would give rise to three separate signals in the ¹⁵N NMR spectrum, providing direct insight into their respective chemical environments.

Structural and Mechanistic Studies: ¹⁵N NMR can be used to study intermolecular interactions, such as hydrogen bonding in co-crystals, and to trace the pathways of chemical reactions involving the nitro groups. researchgate.netnih.gov

Table 2: Comparison of Nitrogen Isotopes for NMR

| Isotope | Natural Abundance (%) | Spin (I) | NMR Characteristics |

| ¹⁴N | 99.63 | 1 | Quadrupolar, broad lines, low resolution |

| ¹⁵N | 0.37 | 1/2 | Sharp lines, high resolution, very low sensitivity |

Mass Spectrometry (MS) Techniques for Molecular Elucidation and Impurity Profiling

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for identifying and characterizing related impurities.

High-resolution mass spectrometry, often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, measures m/z values with very high precision (typically to within 5 ppm). osti.gov This accuracy allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound (C₆H₃N₃O₆), HRMS can:

Confirm Molecular Formula: By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass.

Identify Impurities: HRMS is critical for impurity profiling in synthetic batches. It can detect and identify byproducts or degradation products by determining their elemental formulas, even when they are present at very low concentrations. osti.gov

Table 3: Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃N₃O₆ |

| Nominal Mass | 213 u |

| Monoisotopic (Exact) Mass | 213.00218 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a multi-stage technique used to probe the structure of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

Studies on related trinitroaromatic compounds show characteristic fragmentation pathways that are applicable to this compound: nih.govresearchgate.netresearchgate.net

Loss of Nitro Groups (NO₂): A primary fragmentation pathway involves the sequential loss of the three nitro groups.

Loss of OH Radicals: An "ortho effect" can lead to the loss of a hydroxyl radical (OH) through intramolecular hydrogen abstraction by a nitro group from an adjacent C-H bond. nih.gov

Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring itself can occur.

By analyzing these specific fragmentation patterns, MS/MS can confirm the identity of this compound and differentiate it from its isomers, such as 1,3,5-trinitrobenzene (B165232), which may exhibit different fragmentation behavior. nih.gov This technique is also instrumental in identifying the structure of unknown impurities detected by HRMS. researchgate.net

Advanced Ionization Techniques (e.g., APCI, ESI, DESI) for Nitroaromatic Analysis

The analysis of nitroaromatic compounds, including this compound, is frequently accomplished using mass spectrometry coupled with various advanced ionization techniques. The choice of ionization source is critical and depends on the analyte's polarity, thermal stability, and the sample matrix.

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar and volatile compounds that are not easily ionized by other soft ionization methods. In APCI, the sample is vaporized at high temperatures and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. This technique is advantageous for analytes that are thermally stable enough to be vaporized without decomposition.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules. ESI generates ions directly from a liquid solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly effective for analyzing polar metabolites of nitroaromatic compounds, as it minimizes fragmentation and typically produces protonated or deprotonated molecular ions, allowing for clear molecular weight determination.

Desorption Electrospray Ionization (DESI) is an ambient ionization method that allows for the direct analysis of samples on surfaces with minimal to no preparation. DESI works by directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. The impact of these droplets desorbs and ionizes analytes, which are then drawn into the mass spectrometer. This technique is highly valuable for the rapid screening of surfaces for trace amounts of nitroaromatic explosives.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and molecular environment of a compound. By probing the vibrational modes of molecules, it allows for the identification of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing vibrations of the molecular bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the structural components of this compound. The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the nitro groups and the aromatic ring. The key vibrational modes are the symmetric and asymmetric stretching of the N-O bonds in the nitro groups, which are typically observed in the regions of 1330–1370 cm⁻¹ and 1500–1560 cm⁻¹, respectively researchgate.netresearchgate.net. Additional peaks correspond to the C-H and C=C stretching and bending modes of the benzene (B151609) ring researchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | 1330 - 1370 | Nitro (NO₂) |

| Aromatic C=C Stretch | 1400 - 1600 | Benzene Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| C-N Stretch | 800 - 900 | C-NO₂ |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Raman spectroscopy is a light scattering technique that provides a vibrational fingerprint of a molecule researchgate.net. It is complementary to FTIR and particularly useful for analyzing symmetric vibrations that are weak in infrared absorption. For this compound, the most intense Raman signals typically arise from the symmetric stretching of the nitro groups and the breathing modes of the aromatic ring researchgate.net.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can amplify the Raman signal by many orders of magnitude. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. SERS is exceptionally powerful for the trace detection of nitroaromatic explosives. The technique combines the detailed chemical fingerprinting of Raman spectroscopy with sensitivity that can reach the single-molecule level, making it ideal for forensic and security applications . The enhancement is primarily attributed to two mechanisms: an electromagnetic effect from localized surface plasmon resonance on the metal surface and a chemical effect involving charge-transfer between the analyte and the metal substrate.

| Raman Shift (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~1615 | Aromatic Ring Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1000 | Ring Breathing Mode |

| ~840 | C-N Stretch |

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, providing fundamental information about atomic arrangement, crystal structure, and phase purity.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to precisely calculate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its arrangement within the crystal lattice.

Illustrative Crystallographic Data for 1,3,5-Trinitrobenzene Isomer

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3196 |

| b (Å) | 18.3524 |

| c (Å) | 18.6285 |

| α (°) | 83.577 |

| β (°) | 87.539 |

| γ (°) | 88.237 |

| Volume (ų) | 2822.86 |

Note: Data is for a co-crystal containing 1,3,5-Trinitrobenzene and is presented for illustrative purposes iucr.org.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. PXRD is essential for routine identification, quality control, and the detection of crystalline impurities.

A key application of PXRD is the study of polymorphism, which is the ability of a compound to exist in two or more different crystal structures researchgate.net. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. For energetic materials like nitroaromatics, polymorphism can significantly impact sensitivity and performance researchgate.net. By comparing the PXRD pattern of an unknown sample to a database of known phases, the specific polymorph can be identified. While polymorphism is a known phenomenon in related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), specific studies on the polymorphic forms of this compound are not extensively reported researchgate.netresearchgate.net.

Chromatographic and Electrophoretic Separation Methodologies

The characterization and quantification of this compound (1,2,4-TNB) in various matrices necessitate the use of advanced analytical techniques capable of providing high selectivity, sensitivity, and resolution. Chromatographic and electrophoretic methods are central to these efforts, offering robust platforms for the separation of 1,2,4-TNB from complex mixtures, including isomers and degradation products.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, NPD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like nitroaromatics. The choice of detector is critical for achieving the required sensitivity and selectivity for trace-level analysis.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, a category that includes nitroaromatics. wikipedia.orgscioninstruments.com The detector operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons, creating a constant background current. scioninstruments.com When electron-capturing molecules like 1,2,4-TNB pass through the detector, they capture electrons, causing a reduction in the current that is proportional to the analyte concentration. wikipedia.org This high sensitivity makes GC-ECD a valuable tool for detecting trace amounts of halogenated compounds, nitriles, and nitro compounds. wikipedia.orgmeasurlabs.com The detection limit for ECDs can be as low as 5 femtograms per second (fg/s). wikipedia.org

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), offers high selectivity for compounds containing nitrogen and phosphorus. wikipedia.org This makes it particularly well-suited for the analysis of 1,2,4-TNB. The detector utilizes a heated alkali metal bead (rubidium or cesium) in a hydrogen plasma. srigc.com When nitrogen-containing compounds elute from the GC column and enter the plasma, they cause an increase in the ion current, which is measured as the analytical signal. wikipedia.org The NPD is approximately 100,000 times more responsive to nitrogen or phosphorus compounds than to hydrocarbons, significantly reducing matrix interference. srigc.com It is frequently used for analyzing pesticides, herbicides, and other nitrogen-containing trace compounds. srigc.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification and quantification. In GC-MS, molecules are separated by the GC and then ionized and fragmented in the MS. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous compound identification by comparing it to spectral libraries. innovatechlabs.com Various GC-MS methods have been developed for the trace-level detection of nitroaromatic compounds, including isomers of dinitrotoluene and trinitrobenzene, in environmental samples like soil and water. researchgate.netresearchgate.net Isotope dilution GC-MS/MS methods can achieve very low detection limits, in the picogram range, for some nitro-compounds. cdc.gov

Table 1: Representative GC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | 30 m Agilent J&W HP-5MS Ultra Inert (or similar) | cdc.gov |

| Carrier Gas | Helium or Nitrogen | srigc.comcdc.gov |

| Oven Program | Initial hold at 110°C, ramped to 300°C | cdc.gov |

| Detector | ECD, NPD, or MS | wikipedia.orgsrigc.cominnovatechlabs.com |

| Detector Temperature | ~300°C (ECD); 150°C (NPD) | srigc.comantpedia.com |

| Injection Mode | Splitless | agilent.com |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and MS Coupling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing thermally labile or non-volatile compounds, making it highly suitable for many nitroaromatics.

Diode Array Detection (DAD): An HPLC system equipped with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, provides both quantitative data and qualitative spectral information. scioninstruments.com The DAD simultaneously measures absorbance across a wide range of UV-Visible wavelengths. measurlabs.com This capability allows for the generation of a complete UV-Vis spectrum for each analyte as it elutes from the column. scioninstruments.com The spectrum of 1,2,4-TNB can be compared against a library of standards for positive identification and to assess peak purity. nih.gov This method is widely used for the simultaneous determination of multiple components in complex mixtures. nih.gov

Mass Spectrometry (MS) Coupling: The coupling of HPLC to a mass spectrometer (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wiley-vch.de For nitroaromatic compounds, atmospheric pressure chemical ionization (APCI) in negative ion mode is a sensitive technique, as it is based on electron capture ionization. nih.gov LC-MS methods have been successfully developed for the analysis of related compounds like 1-Chloro-2,4-dinitrobenzene, achieving quantification down to the nanogram-per-milliliter level. nih.gov The combination of retention time data from the HPLC with the mass-to-charge ratio and fragmentation patterns from the MS provides a very high degree of confidence in both the identification and quantification of 1,2,4-TNB. mdpi.com

Table 2: Representative HPLC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 μm) | nih.gov |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Phosphate Buffer | nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govmdpi.com |

| Detection | DAD (e.g., 226 nm, 271 nm); MS (e.g., ESI, APCI) | scioninstruments.comnih.govmdpi.com |

| Injection Volume | 10 μL | nih.gov |

| Column Temperature | Ambient | nih.gov |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. colby.edu Its high efficiency, often exceeding 100,000 theoretical plates, allows for the separation of closely related compounds, such as isomers, with exceptional resolution. colby.edu The technique is performed in narrow-bore capillaries (typically 25-75 µm inner diameter), which minimizes sample and reagent consumption. colby.edu

In the context of 1,2,4-TNB analysis, CE, particularly in the micellar electrokinetic chromatography (MEKC) mode, offers a powerful alternative to HPLC. nih.gov MEKC uses surfactants to form micelles, creating a pseudo-stationary phase that can separate neutral molecules based on their partitioning between the aqueous buffer and the micelles. This mechanism provides a different selectivity compared to reversed-phase HPLC. nih.gov The high peak efficiencies and unique separation mechanism of CE make it a valuable tool for resolving complex mixtures of nitroaromatics and their degradation products, complementing data obtained from GC and HPLC methods. nih.gov

Table 3: General Capillary Electrophoresis Parameters

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Capillary | Bare fused silica (B1680970), 50-75 µm i.d. | colby.eduresearchgate.net |

| Running Buffer | Phosphate or borate buffer; may contain surfactants (e.g., SDS for MEKC) | nih.govresearchgate.net |

| Voltage | +25 to +30 kV | researchgate.net |

| Temperature | 25 - 30 °C | researchgate.net |

| Detection | UV-Vis (e.g., 200 nm) | researchgate.net |

| Injection | Hydrodynamic or Electrokinetic | researchgate.net |

Computational Chemistry and Theoretical Modeling of 1,2,4 Trinitrobenzene

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to elucidating the electronic characteristics and chemical behavior of 1,2,4-trinitrobenzene. These approaches range from Density Functional Theory (DFT) for ground state properties to high-accuracy ab initio methods for detailed energy and orbital analysis.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and energetic properties of molecules like this compound. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to optimize molecular geometries and analyze vibrational frequencies. researchgate.net For instance, studies on related nitroaromatic compounds have successfully used the B3LYP functional with basis sets like 6-311+G** to achieve good agreement between observed and calculated vibrational spectra. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in understanding the reactivity of this compound. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) calculations are employed to study electronic excitation energies and simulate UV-Vis absorption spectra, offering insights into the molecule's photochemical behavior. researchgate.netchemrxiv.org

Furthermore, DFT is used to explore potential reaction pathways, such as thermal decomposition. By calculating bond dissociation energies (BDE), researchers can identify the weakest bonds in the molecule, which are likely to break first during decomposition. nih.gov For nitroaromatic compounds, the C-NO2 bond is often a key focus in decomposition studies. tandfonline.com

Table 1: Representative DFT Functionals and Basis Sets Used in Nitroaromatic Studies

| Functional | Basis Set | Application |

| B3LYP | 6-311+G** | Vibrational spectra analysis |

| M06-2X | 6-311++G(d,p) | Geometric optimization and energetic properties |

| B3PW91 | 6-31G(d) | Molecular structure optimization and force fields |

This table is interactive. Click on the headers to sort.

For more precise energy and orbital analysis, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide higher accuracy for electron correlation effects compared to standard DFT functionals.

Ab initio calculations have been instrumental in studying the excited-state potential energy surfaces of nitroaromatic compounds. researchgate.net For example, multiconfigurational ab initio methods can describe the complex electronic structure of excited states and regions of nonadiabatic transitions, which are crucial for understanding photochemical relaxation pathways. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT), often based on a DFT description of the monomers, is a powerful ab initio approach for accurately calculating intermolecular interaction energies. nih.govacs.org This is particularly important for understanding the condensed-phase behavior of this compound.

The electronic structure and reactivity of this compound can be significantly influenced by its surrounding environment, particularly in solution. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve including a number of solvent molecules directly in the quantum mechanical calculation. This approach can capture specific interactions like hydrogen bonding. nsf.govrsc.org However, it is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. researchgate.netacs.org These models are computationally more efficient and are widely used to study the effect of different solvents on the electronic properties and absorption spectra of nitroaromatic compounds. rsc.orgresearchgate.net Studies have shown that for many nitrophenols, the general effects of solvents on their electronic structure are minimal, though specific strong interactions can lead to significant changes in reactivity. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into intermolecular interactions, crystal packing, and dynamic processes.

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chusc.edu Developing accurate force fields for nitroaromatic compounds is a significant area of research. researchgate.net

Force field parameters can be derived from quantum mechanical calculations (ab initio or DFT) or fitted to reproduce experimental data. ethz.chusc.edu For nitroaromatic systems, both polarizable and non-polarizable force fields have been developed. nih.govaip.org Polarizable force fields, which account for the induction effects in the condensed phase, often provide better agreement with experimental properties. nih.govaip.org The development process involves parameterizing terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.gov Recent advancements include the use of machine learning techniques to automate and improve the accuracy of force field parameterization. ethz.ch

Table 2: Common Force Fields and Their Characteristics for Simulating Nitroaromatics

| Force Field Type | Key Features | Application Examples |

| Non-Polarizable | Uses fixed partial atomic charges. Computationally efficient. | Initial studies of crystal structures. |

| Polarizable | Accounts for induced dipoles, providing a more realistic electrostatic model. | High-accuracy prediction of condensed phase properties. |

| Reactive (e.g., ReaxFF) | Allows for the formation and breaking of chemical bonds. | Simulations of chemical decomposition and reactions. |

This table is interactive. Click on the headers to sort.

MD simulations are extensively used to study the solid-state properties of nitroaromatic compounds, including this compound. These simulations can predict crystal structures, analyze packing motifs, and investigate the relative stability of different polymorphs. aip.org